Benzyl-PEG2-CH2COOH

説明

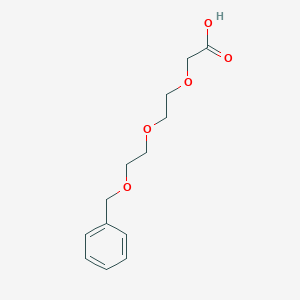

Structure

3D Structure

特性

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c14-13(15)11-18-9-7-16-6-8-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPUGBBSZRZZNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436061 |

Source

|

| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91842-53-4 |

Source

|

| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2COOH, also known by its IUPAC name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and medicinal chemistry. Its structure incorporates a benzyl-protected hydroxyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This unique combination of features makes it a valuable building block for the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The benzyl group provides a stable protecting group for a hydroxyl functionality or can serve as a hydrophobic terminus. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or synthetic ligands, through the formation of a stable amide bond. This guide provides a comprehensive overview of the technical details, experimental protocols, and applications of this compound.

Core Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid |

| Synonyms | Benzyl-PEG2-propanoic acid, 3-(2-(Benzyloxy)ethoxy)propanoic acid |

| CAS Number | 93206-09-8 |

| Molecular Formula | C₁₃H₁₈O₅ |

| Molecular Weight | 254.28 g/mol |

| Appearance | White to off-white solid or oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Aqueous solubility is pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. |

| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. For short-term use, storage at 2-8°C is acceptable. |

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is critical for the efficacy of a PROTAC, as its length and composition dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The PEG2 spacer in this compound provides a defined length and hydrophilicity that can be optimal for inducing protein degradation.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications.

Protocol 1: Amide Coupling to a Primary Amine using EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using carbodiimide chemistry.

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Anhydrous N,N-Dimethylformamide (DMF) or a suitable reaction buffer (e.g., MES buffer, pH 5.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

-

Quenching solution (e.g., Tris buffer or hydroxylamine)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF or activation buffer.

-

Add NHS (or sulfo-NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule (1.0-1.2 equivalents) in the conjugation buffer.

-

Add the activated this compound solution to the amine solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate using a suitable chromatographic technique to remove unreacted starting materials and byproducts.

-

Protocol 2: PROTAC Synthesis - Amide Coupling using HATU

This protocol outlines the use of this compound in the synthesis of a PROTAC, where it is coupled to an amine-functionalized E3 ligase ligand or target protein ligand using HATU as the coupling agent.

Materials:

-

This compound (1.0 equivalent)

-

Amine-functionalized ligand (e.g., pomalidomide derivative) (1.1 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine-functionalized ligand in anhydrous DMF.

-

Add DIPEA to the solution and stir for a few minutes.

-

Add HATU to the reaction mixture.

-

-

Reaction:

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

-

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as the linker.

Caption: A generalized workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of targeted protein degradation induced by a PROTAC molecule.

An In-depth Technical Guide to Benzyl-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2COOH is a heterobifunctional linker molecule integral to the advancement of modern therapeutic modalities, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation. Its unique chemical architecture, featuring a benzyl-protected hydroxyl group, a short diethylene glycol (PEG2) spacer, and a terminal carboxylic acid, provides a versatile platform for the covalent linkage of biomolecules and small molecule drugs. The benzyl group offers a stable protecting group for one terminus, while the carboxylic acid provides a reactive handle for conjugation to primary and secondary amines. The hydrophilic PEG2 spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugate. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, complete with detailed experimental protocols and visualizations to support researchers in its effective utilization.

Chemical Structure and Properties

This compound, systematically named 2-(2-(benzyloxy)ethoxy)acetic acid, is characterized by its distinct functional moieties that contribute to its utility as a chemical linker.

Structure:

The key structural components are:

-

Benzyl Ether: The benzyl group (C6H5CH2-) serves as a robust protecting group for the terminal hydroxyl of the diethylene glycol backbone. It is stable to a wide range of reaction conditions and can be removed via catalytic hydrogenation.

-

Diethylene Glycol (PEG2) Spacer: The short PEG chain imparts hydrophilicity, which can be crucial for improving the solubility of otherwise hydrophobic molecules in biological media. Its flexibility can also be advantageous in facilitating interactions between conjugated molecules.

-

Carboxylic Acid: The terminal carboxylic acid (-COOH) is a versatile functional group for conjugation. It can be readily activated to react with primary and secondary amines to form stable amide bonds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are estimated based on structurally similar compounds and should be experimentally verified for critical applications.

| Property | Value | Source/Method |

| Chemical Formula | C13H18O5 | - |

| Molecular Weight | 254.28 g/mol | - |

| CAS Number | 91842-53-4 | - |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.163 ± 0.06 g/cm³ | [1] |

| Boiling Point | 375.9 ± 31.0 °C at 760 mmHg | Predicted |

| Flash Point | 181.1 ± 24.9 °C | Predicted |

| pKa | ~3.5 - 4.5 | Estimated |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM | General Knowledge |

| logP | ~1.5 - 2.0 | Estimated |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from diethylene glycol: 1) benzylation of one of the hydroxyl groups and 2) oxidation of the remaining terminal alcohol to a carboxylic acid.

Plausible Synthetic Pathway

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of O-Benzyl-diethylene glycol

-

Materials:

-

Diethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

-

-

Procedure:

-

To a solution of diethylene glycol (excess, e.g., 5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford O-benzyl-diethylene glycol.

-

Step 2: Oxidation to this compound

-

Materials:

-

O-Benzyl-diethylene glycol

-

Jones reagent (prepared from CrO3 and concentrated H2SO4 in water)

-

Acetone

-

Isopropanol

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve O-benzyl-diethylene glycol (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

-

Add Jones reagent dropwise to the solution, maintaining the temperature below 10 °C. A color change from orange/red to green will be observed.

-

After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the addition of isopropanol until the green color persists.

-

Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield this compound. Further purification can be achieved by chromatography if necessary.

-

Applications in Drug Development

The primary application of this compound is as a linker in the construction of more complex bioactive molecules.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker is a critical component, and this compound is an ideal building block for this purpose.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol: Amide Coupling for PROTAC Synthesis

This protocol describes the coupling of the carboxylic acid of this compound to an amine-containing molecule (e.g., an E3 ligase ligand or a target protein ligand).

-

Materials:

-

This compound

-

Amine-containing molecule (R-NH2)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

-

Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

-

-

Procedure (using HATU):

-

Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing molecule (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide conjugate.

-

Bioconjugation

The carboxylic acid of this compound can be conjugated to primary amines, such as the lysine residues on the surface of proteins, to create PEGylated bioconjugates with improved properties.

Caption: Experimental workflow for protein bioconjugation.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, incorporating a stable protecting group, a hydrophilicity-enhancing spacer, and a reactive handle for conjugation, makes it an essential tool for the synthesis of PROTACs and other complex bioconjugates. The protocols and data presented in this guide provide a solid foundation for the effective application of this molecule in the development of novel therapeutics.

References

Technical Guide: Benzyl-PEG2-CH2COOH (CAS: 91842-53-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG2-CH2COOH, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document outlines its physicochemical properties, primary applications, and detailed experimental protocols for its synthesis and use.

Introduction to this compound

This compound, also known as 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a versatile chemical tool featuring a benzyl-protected hydroxyl group and a terminal carboxylic acid.[1] The molecule incorporates a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances solubility and provides spatial separation between conjugated molecules.[1]

Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2] In a PROTAC molecule, this compound can serve as the connecting bridge between a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 91842-53-4 | [1][3] |

| Molecular Formula | C₁₃H₁₈O₅ | [1] |

| Molecular Weight | 254.28 g/mol | [2][3] |

| IUPAC Name | 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetic acid | [3] |

| Synonyms | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, BnO-PEG2-CH2COOH | [1] |

| Physical Form | Liquid | [3] |

| Purity | Typically >95% | [3] |

| Flash Point | 152.5 ± 18.1 °C | [3] |

| Storage Temperature | 4°C | [3] |

Core Application: PROTAC Synthesis

This compound is a fundamental building block in the construction of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system (UPS).

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][5]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5]

-

Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's machinery for degrading tagged proteins.[5]

-

Degradation and Recycling: The proteasome degrades the POI into small peptides. The PROTAC molecule is then released and can participate in another degradation cycle, acting catalytically.[5][6]

Caption: PROTAC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conjugation to an amine-containing molecule.

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, followed by oxidation. The following protocol is a representative method.

Materials:

-

Diethylene glycol

-

Sodium hydride (NaH)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Monobenzylation of Diethylene Glycol:

-

In a round-bottom flask under an inert atmosphere, dissolve diethylene glycol (2.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.0 eq) portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Slowly add benzyl bromide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product (Benzyl-PEG2-OH) by flash column chromatography.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the purified Benzyl-PEG2-OH from the previous step in acetone.

-

Cool the solution to 0°C.

-

Slowly add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction with isopropanol.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, this compound.

-

Conjugation to an Amine-Containing Molecule via EDC/NHS Coupling

The terminal carboxylic acid of this compound can be coupled to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand) using carbodiimide chemistry. The following is a general two-step protocol.[7][8]

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0[7]

-

Coupling Buffer: 1X PBS, pH 7.2-7.4[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[7]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

Dissolve this compound in Activation Buffer.

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

To the solution of this compound, add the EDC stock solution (typically 2-10 molar excess).

-

Immediately add the NHS stock solution (typically 2-10 molar excess).

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[7]

-

-

Conjugation to Amine:

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to deactivate any unreacted NHS esters.[7]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

-

Caption: EDC/NHS Coupling Experimental Workflow.

References

- 1. 91842-53-4(this compound) | Kuujia.com [kuujia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 91842-53-4 [sigmaaldrich.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. broadpharm.com [broadpharm.com]

Benzyl-PEG2-CH2COOH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Benzyl-PEG2-CH2COOH, a heterobifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation strategies.

Core Molecular Data

This compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a benzyl-protected hydroxyl group, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features allows for its use as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The key quantitative data for this molecule are summarized in the table below.

| Property | Value |

| Molecular Weight | 254.28 |

| Chemical Formula | C13H18O5 |

Application in PROTAC Synthesis: A General Workflow

This compound serves as a flexible linker in the modular synthesis of PROTACs. The general workflow involves the sequential coupling of the linker to an E3 ligase ligand and a target protein ligand. The terminal carboxylic acid of this compound is typically activated to facilitate the formation of a stable amide bond with an amine-functionalized ligand.

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocol: Amide Coupling

The following is a representative protocol for the coupling of this compound to a primary amine-containing molecule, a critical step in the synthesis of PROTACs and other bioconjugates. This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with the amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF in the reaction vessel.

-

Activation: To the stirred solution, add NHS (1.2 equivalents) and stir until fully dissolved. Then, add EDC-HCl (1.2 equivalents) to the mixture. Allow the activation reaction to proceed at room temperature for 30-60 minutes.

-

Coupling: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. If the amine is in a salt form (e.g., hydrochloride), add DIPEA (2.0 equivalents) to the amine solution to neutralize the salt. Add the amine solution dropwise to the activated linker solution.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up and Purification: Once the reaction is complete, the mixture can be quenched with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are typically washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the desired amide conjugate.

This protocol provides a general framework. Optimization of reagent stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Navigating the Solution: A Technical Guide to the Solubility of Benzyl-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Benzyl-PEG2-CH2COOH, a heterobifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Understanding the solubility profile of this molecule is critical for its effective handling, formulation, and application in synthetic chemistry and drug development. This document details its solubility in dimethyl sulfoxide (DMSO), water, and common organic solvents, provides robust experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

The solubility of this compound is governed by the interplay of its three distinct chemical moieties:

-

Hydrophobic Benzyl Group: The nonpolar aromatic benzyl group (-CH₂C₆H₅) enhances solubility in nonpolar organic solvents through van der Waals forces. However, it concurrently decreases solubility in aqueous solutions.

-

Hydrophilic PEG2 Spacer: The short diethylene glycol chain (-(OCH₂CH₂)₂-) is highly hydrophilic due to the ether oxygens, which can form hydrogen bonds with water and other polar protic solvents. This feature is intentionally designed to improve the aqueous solubility of the overall molecule and the resulting conjugates.[1][2]

-

Ionizable Carboxylic Acid: The terminal carboxylic acid (-CH₂COOH) is a polar group that can act as a hydrogen bond donor and acceptor. Its most significant impact is on aqueous solubility, which becomes highly pH-dependent. At pH values above its pKa (typically around 4.5), the carboxylic acid deprotonates to the more soluble carboxylate salt. Conversely, in acidic conditions, the protonated, less polar form is less soluble.

This amphiphilic nature results in a versatile but complex solubility profile. While specific quantitative data for this compound is not widely published in commercial or academic literature, a qualitative assessment can be made based on these structural features and data from analogous compounds.

Data Presentation: Solubility Profile

| Solvent Class | Solvent | Estimated Solubility | Rationale and Remarks |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (Estimated) | DMSO is an excellent solvent for a wide range of organic molecules, including those with polar and nonpolar functionalities. A structurally related compound, Boc-NH-PEG2-CH2CH2COOH, is reported to have a solubility of ≥ 100 mg/mL in DMSO.[3] It is a common choice for preparing high-concentration stock solutions. Use of anhydrous DMSO is recommended as PEG compounds can be hygroscopic. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of effectively solvating the entire molecule. It is often used as a reaction solvent for conjugations involving such linkers. | |

| Aqueous | Water (unbuffered) | Low to Moderate | The hydrophobic benzyl group is expected to significantly limit water solubility. The final pH of the solution will be acidic, maintaining the carboxylic acid in its less soluble protonated form. |

| Aqueous Buffers (pH > 7.0) | Moderate to High | In basic conditions, the carboxylic acid deprotonates to the highly polar carboxylate anion, dramatically increasing aqueous solubility. This is the recommended approach for preparing aqueous working solutions. | |

| Aqueous Buffers (pH < 4.0) | Low | In acidic conditions, the carboxylic acid remains protonated, leading to poor aqueous solubility. | |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the ether oxygens and the carboxylic acid group, making them effective solvents for this molecule. |

| Chlorinated | Dichloromethane (DCM) | High | The benzyl group and the hydrocarbon backbone of the PEG linker contribute to good solubility in chlorinated solvents. |

| Nonpolar | Toluene, Hexane | Low to Sparingly Soluble | The polarity of the PEG chain and the carboxylic acid group limits solubility in nonpolar solvents. The benzyl group may provide some affinity for toluene. |

Experimental Protocols: Solubility Determination

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, the following detailed experimental protocol for the isothermal shake-flask method is provided. This is a gold-standard technique for measuring equilibrium solubility.

Objective:

To determine the quantitative equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Water, PBS pH 7.4, Ethanol)

-

Analytical balance

-

Small, sealable glass vials with screw caps

-

Thermostatic orbital shaker

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The excess solid should be clearly visible. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Preparation: a. After the equilibration period, remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow the excess solid to settle. b. Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining suspended solid. c. Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet. d. Filter the supernatant through a syringe filter into a clean vial to remove any microscopic particles.

-

Preparation of Calibration Standards: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known, decreasing concentrations.

-

Quantitative Analysis by HPLC: a. Analyze the filtered supernatant and all calibration standards by HPLC. A reverse-phase C18 column is typically suitable. b. The mobile phase composition and gradient will depend on the solvent used but could consist of a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. c. Monitor the elution of this compound using a UV detector at a wavelength where the benzyl group absorbs (e.g., ~254 nm). d. Record the peak area for each injection.

-

Data Analysis and Calculation: a. Generate a calibration curve by plotting the peak area versus the concentration for the calibration standards. b. Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99. c. Use the peak area of the filtered supernatant sample to calculate its concentration using the regression equation. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing and optimizing the solubility of this compound for a typical research application.

References

Synthesis of Benzyl-PEG2-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and accessible synthetic pathway for Benzyl-PEG2-CH2COOH, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. This document provides comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in its successful preparation.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with commercially available starting materials. The general strategy involves:

-

Williamson Ether Synthesis: The initial step focuses on the selective benzylation of one of the hydroxyl groups of di(ethylene glycol) to form the intermediate, 2-(2-(benzyloxy)ethoxy)ethanol. This reaction utilizes a strong base to deprotonate the diol, followed by nucleophilic attack on benzyl bromide.

-

Oxidation: The terminal primary alcohol of the mono-benzylated intermediate is then oxidized to a carboxylic acid to yield the final product, this compound. This transformation can be effectively carried out using various oxidation reagents, with Jones oxidation and TEMPO-catalyzed oxidation being two common and reliable methods.

Data Presentation

The following table summarizes the key physicochemical properties and expected yields for the reactants, intermediate, and the final product in the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |

| Di(ethylene) glycol | C4H10O3 | 106.12 | Colorless liquid | - |

| Benzyl Bromide | C7H7Br | 171.03 | Colorless to pale yellow liquid | - |

| 2-(2-(Benzyloxy)ethoxy)ethanol | C11H16O3 | 196.24 | Colorless oil | 70-85 |

| This compound | C13H18O5 | 254.28 | White to off-white solid | 80-95 |

Experimental Protocols

Step 1: Synthesis of 2-(2-(Benzyloxy)ethoxy)ethanol via Williamson Ether Synthesis

This procedure details the mono-benzylation of di(ethylene) glycol.

Materials:

-

Di(ethylene) glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of di(ethylene) glycol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford 2-(2-(benzyloxy)ethoxy)ethanol as a colorless oil.

Step 2: Synthesis of this compound via Oxidation

Two effective methods for the oxidation of the intermediate alcohol are presented below.

This method employs a strong oxidizing agent and is known for high yields.

Materials:

-

2-(2-(Benzyloxy)ethoxy)ethanol

-

Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

-

Acetone

-

Isopropanol

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Preparation of Jones Reagent: Caution: Chromium(VI) compounds are carcinogenic and corrosive. Handle with appropriate personal protective equipment in a fume hood. Dissolve 26.7 g of chromium trioxide (CrO3) in 23 mL of concentrated sulfuric acid. Carefully and slowly, with stirring, add this mixture to 50 mL of water. Allow the solution to cool to room temperature.

Procedure:

-

Dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1.0 equivalent) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the stirred solution. A color change from orange-red to green should be observed.[1]

-

Continue adding the reagent until the orange-red color persists.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.

-

Remove the acetone under reduced pressure.

-

Extract the residue with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by silica gel chromatography if necessary.

This method is milder and avoids the use of heavy metals.

Materials:

-

2-(2-(Benzyloxy)ethoxy)ethanol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Sodium bicarbonate (NaHCO3)

-

Potassium bromide (KBr)

-

Dichloromethane (CH2Cl2)

-

Sodium sulfite (Na2SO3) solution

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1.0 equivalent) in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Add catalytic amounts of TEMPO (e.g., 0.01 equivalents) and potassium bromide (e.g., 0.1 equivalents).

-

Cool the mixture to 0 °C and add sodium hypochlorite solution (1.2-1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the overall synthesis pathway and the experimental workflow for the oxidation step.

Caption: Overall synthetic pathway for this compound.

References

The Hydrophilic Heart of Bioconjugation: A Technical Guide to the Role of PEG2 Spacers in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Spacers in Bioconjugate Design

In the landscape of advanced therapeutics, bioconjugation—the chemical linking of two or more molecules, where at least one is a biomolecule—is a cornerstone of innovation. This strategy is central to the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The success of these complex modalities hinges on the linker that connects the functional components. A well-designed linker must not only covalently join the molecules but also optimize the physicochemical properties, stability, pharmacokinetics (PK), and overall therapeutic index of the final conjugate.

Among the most versatile and widely employed linker components are polyethylene glycol (PEG) chains. PEG is a hydrophilic, flexible, and biocompatible polymer recognized for its ability to improve the pharmacological properties of therapeutic molecules.[1] While long PEG chains are known for significantly extending circulation half-life, the short, discrete PEG2 spacer , consisting of precisely two ethylene glycol units, has emerged as a fundamental and powerful building block. This technical guide provides an in-depth examination of the role of the PEG2 spacer, detailing its core functions, presenting quantitative data, outlining experimental protocols, and visualizing key processes to empower the rational design of next-generation bioconjugates.

Core Functions and Advantages of the PEG2 Spacer

The discrete and defined structure of the PEG2 spacer imparts several crucial properties to a bioconjugate, making it a strategic choice in linker design.[2]

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads, particularly cytotoxic agents used in ADCs, are highly hydrophobic.[3] This inherent hydrophobicity can lead to significant challenges, including poor aqueous solubility, a propensity for aggregation, and accelerated clearance from circulation.[4]

The PEG2 spacer directly counteracts this hydrophobicity. Its structure is rich in ether oxygen atoms which readily form hydrogen bonds with water molecules.[5] This creates a hydrated shield around the hydrophobic payload, leading to several key benefits:

-

Improved Solubility: The inclusion of even a short PEG2 unit can significantly increase the overall water solubility of the conjugate, which is critical for formulation, handling, and in vivo stability.[3]

-

Reduced Aggregation: By masking hydrophobicity, PEG2 spacers mitigate the tendency of conjugates to aggregate, especially at the higher drug-to-antibody ratios (DARs) often required for potent efficacy.[2][6] A PEG2 spacer has been shown to eliminate aggregation as effectively as longer PEG spacers in certain constructs.[6]

-

Enabling Higher Drug Loading: Improved solubility and reduced aggregation allow for the successful construction of ADCs with higher DARs, which can deliver more payload to the target cell, potentially increasing therapeutic efficacy.[7][8]

Biocompatibility and Spacing

PEG is well-established as a non-immunogenic and biocompatible polymer, making it ideal for therapeutic applications.[2] The PEG2 spacer provides a flexible, biocompatible linkage that offers optimal spacing between the conjugated molecules. This physical separation is critical for:

-

Minimizing Steric Hindrance: The spacer ensures that the function of each component is preserved. For an ADC, it allows the antibody to bind to its target receptor without interference from the drug payload, and upon internalization, it allows the payload to effectively reach its intracellular target.[3]

-

Preserving Biological Activity: The flexibility of the PEG chain helps the conjugated biomolecule, such as an antibody, to maintain its native conformation and biological activity.[1]

Impact on Pharmacokinetics and Biodistribution

While longer PEG chains (e.g., PEG12, PEG24) are primarily used to increase the hydrodynamic radius and extend circulation half-life, the short PEG2 spacer contributes to improved PK through more subtle mechanisms.[7][9] Its main influence is through the enhancement of solubility and stability.[6] By preventing the formation of hydrophobic aggregates, which are rapidly cleared by the reticuloendothelial system, the PEG2 spacer ensures the conjugate remains in circulation longer to reach its target.[10] Furthermore, increasing the hydrophilicity of a conjugate can reduce non-specific uptake and accumulation in tissues like the liver.[11]

Quantitative Data on Spacer Properties

The selection of a linker should be guided by quantitative data. The tables below summarize key physicochemical properties of the PEG2 unit and illustrate the impact of PEG spacers on ADC characteristics based on preclinical studies.

Table 1: Physicochemical Properties of the PEG2 Moiety This table highlights the inherent hydrophilicity of the PEG2 spacer's parent molecule, diethylene glycol.

| Property | Value | Significance | Reference |

| Chemical Structure | HO-(CH₂)₂-O-(CH₂)₂-OH | Two ethylene glycol units with ether oxygens. | [5] |

| Miscibility with Water | Completely miscible | Indicates strong affinity for aqueous environments. | [5] |

| log Kₒw (Octanol-Water) | -1.98 | Strong preference for the aqueous phase over lipid phase. | [5] |

Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties This table synthesizes data showing how varying PEG length, including short spacers, can modulate key ADC performance metrics.

| PEG Linker Length | Average DAR Achieved | Aggregation Propensity | Clearance Rate (Relative) | In Vitro Potency (IC₅₀) | Reference |

| No PEG | Lower | High | High | Baseline | [6][9][10] |

| PEG2 | Optimal | Low | Moderate | Potent | [6] |

| PEG4 / PEG8 | High | Low | Low | Potent | [6][7] |

| PEG12 / PEG24 | Variable | Very Low | Very Low | Potency may decrease | [4][6] |

Note: Data are synthesized from multiple sources to show general trends. Actual values are highly dependent on the specific antibody, payload, and conjugation chemistry.

Visualizing Core Concepts and Workflows

Diagrams are essential for conceptualizing the relationships and processes involved in bioconjugation. The following visualizations were created using the Graphviz DOT language, adhering to a high-contrast, specified color palette.

Caption: Core advantages stemming from the use of a PEG2 spacer.

Caption: General experimental workflow for ADC synthesis.

Caption: Generalized mechanism of action for an ADC.

Experimental Protocols

Reproducibility in bioconjugation requires detailed methodologies. The following sections provide representative protocols for the synthesis and evaluation of a bioconjugate utilizing a PEG2 spacer.

Protocol: Conjugation of a Drug Payload to an Antibody via Cysteine Residues

This protocol describes a common method for site-specific conjugation to an antibody's interchain cysteine residues using a linker containing a PEG2 spacer and a maleimide group.

A. Materials:

-

Monoclonal antibody (mAb) in a non-amine, non-thiol buffer (e.g., PBS, pH 7.4).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

PEG2-Maleimide activated drug payload.

-

Reaction Buffer: PBS, pH 7.2-7.4, degassed and purged with nitrogen.

-

Quenching Reagent: N-ethylmaleimide (NEM) or L-Cysteine.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated with formulation buffer.

B. Methodology:

-

Antibody Reduction:

-

Adjust the antibody concentration to 5-10 mg/mL in Reaction Buffer.

-

Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds.

-

Allow the solution to cool to room temperature.

-

-

Conjugation Reaction:

-

Dissolve the PEG2-Maleimide activated drug payload in a suitable organic co-solvent (e.g., DMSO) to create a 10 mM stock solution.

-

Add the payload stock solution to the reduced antibody solution to achieve a final molar excess of ~5-fold payload-linker per free thiol. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[12]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

-

-

Quenching:

-

Add a 3-fold molar excess of N-ethylmaleimide (relative to the initial TCEP concentration) to cap any unreacted thiol groups on the antibody.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Load the reaction mixture onto a pre-equilibrated SEC column.

-

Elute the ADC using the desired formulation buffer (e.g., PBS or histidine-based buffer).

-

Collect fractions corresponding to the monomeric ADC peak, separating it from unreacted payload-linker and aggregated protein.

-

-

Characterization:

-

Concentration: Measure the protein concentration using UV-Vis spectroscopy at 280 nm.

-

DAR Determination: Determine the drug-to-antibody ratio using UV-Vis spectroscopy by measuring absorbance at 280 nm and the characteristic wavelength of the payload, or more accurately using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).[12]

-

Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using Size-Exclusion Chromatography (SEC-HPLC).

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol evaluates the potency of the newly synthesized ADC on a target cancer cell line.

A. Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

-

Complete cell culture medium.

-

Synthesized ADC, unconjugated antibody, and free drug payload.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

B. Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubate for 72-96 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the viability against the log of the concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Conclusion

The PEG2 spacer, though one of the shortest in the polyethylene glycol family, is a powerful and indispensable tool in bioconjugation and drug delivery. Its fundamental ability to impart hydrophilicity provides a direct solution to the challenges posed by hydrophobic payloads, enabling the creation of soluble, stable, and effective bioconjugates.[5] By mitigating aggregation, minimizing steric hindrance, and improving the overall pharmacokinetic profile, the PEG2 spacer allows for the development of more robust and potent therapeutics.[2][6] A thorough understanding of its properties, supported by quantitative data and robust experimental protocols, is crucial for the rational design and optimization of the next generation of targeted medicines. The strategic inclusion of discrete, short PEG spacers remains a key driver of innovation in the pursuit of safer and more effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. labinsights.nl [labinsights.nl]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. adcreview.com [adcreview.com]

- 12. benchchem.com [benchchem.com]

Navigating the Safety Profile of Benzyl-PEG2-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and Material Safety Data Sheet (MSDS) information for Benzyl-PEG2-CH2COOH (CAS No. 91842-53-4), a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of a comprehensive, publicly accessible MSDS for this specific compound, this guide synthesizes information from available data on structurally similar compounds and general best practices for handling PEGylated carboxylic acids in a laboratory setting. Researchers must exercise caution and supplement this information with their institution's specific safety protocols.

Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid | - |

| CAS Number | 91842-53-4 | Multiple |

| Molecular Formula | C₁₃H₁₈O₅ | Multiple |

| Molecular Weight | 254.28 g/mol | Multiple |

| Appearance | Liquid | MedChemExpress |

| Density | 1.163 ± 0.06 g/cm³ | MedChemExpress |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Flash Point | Not available | - |

| Solubility | Soluble in DMSO and DMF | BroadPharm |

| Storage Temperature | 2-8°C (Short-term), -20°C (Long-term, Powder) | Sigma-Aldrich, DC Chemicals |

Hazard Identification and Safety Precautions

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302: Harmful if swallowed | Acute Tox. 4 | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |

| H315: Causes skin irritation | Skin Irrit. 2 | Wear protective gloves. Wash contaminated skin thoroughly after handling. |

| H319: Causes serious eye irritation | Eye Irrit. 2 | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | STOT SE 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

GHS Pictogram:

Toxicological and Ecotoxicological Data

Comprehensive toxicological and ecotoxicological data for this compound are not publicly available.

| Data Point | Value |

| LD50 | Not available |

| LC50 | Not available |

| Ecotoxicity | Not available |

Given the lack of data, this compound should be handled as a potentially hazardous substance, and exposure should be minimized.

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling PEGylated carboxylic acids in a research laboratory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be changed immediately if contaminated.

-

Body Protection: A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron may be necessary.

General Handling Procedures

-

Ventilation: All work with this compound, especially when handling the neat liquid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Weighing: As a liquid, direct weighing can be performed in a fume hood.

-

Solution Preparation: Prepare stock solutions using a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

-

Inert Atmosphere: For long-term storage of stock solutions, it is advisable to cap the vial with a septum and use a syringe for removal to minimize exposure to air and moisture.

Storage

-

Short-term: Store at 2-8°C in a tightly sealed container.

-

Long-term (as powder, if applicable): Store desiccated at -20°C.

-

Incompatibilities: Store away from strong oxidizing agents.

Spill Management

-

In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, appropriately labeled container for disposal as hazardous waste.

-

Ventilate the area and thoroughly clean the spill site.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

-

Solid Waste: Contaminated PPE and other solid materials should be placed in a labeled, sealable hazardous waste container.

Visualized Workflows

The following diagrams illustrate the recommended workflows for handling and disposal of this compound.

First Aid Measures

The following first-aid measures are based on general procedures for handling chemicals with similar hazard classifications.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS). The information provided is based on available data for similar compounds and general laboratory safety practices. All users of this compound are responsible for conducting their own risk assessments and adhering to the safety protocols established by their institution.

Unveiling the Hydrophilic Nature of Benzyl-PEG2-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophilic properties of Benzyl-PEG2-CH2COOH, a heterobifunctional linker increasingly utilized in drug delivery and bioconjugation. By virtue of its polyethylene glycol (PEG) spacer, this molecule exhibits significant aqueous solubility, a critical attribute for enhancing the pharmacokinetic profiles of conjugated therapeutics. This document details the physicochemical properties, experimental protocols for their determination, and the underlying principles governing its hydrophilicity.

Core Hydrophilic Characteristics

This compound is structurally composed of a hydrophobic benzyl protecting group, a short, hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. The presence of the PEG chain is the primary determinant of its hydrophilic character. The ether oxygens within the PEG backbone readily form hydrogen bonds with water molecules, leading to the formation of a hydration shell that facilitates its dissolution in aqueous media. This increased water solubility is a key advantage in various biopharmaceutical applications, where maintaining the solubility of a modified molecule is paramount.

The terminal carboxylic acid group can be ionized at physiological pH, further contributing to its aqueous solubility. Conversely, the benzyl group is lipophilic and can influence the overall physicochemical properties of the molecule. The balance between the hydrophilic PEG chain and the lipophilic benzyl group dictates its partitioning behavior between aqueous and organic phases.

Physicochemical Properties

While experimentally determined quantitative data for this compound is not extensively available in peer-reviewed literature, computational methods provide valuable estimations of its key physicochemical properties.

| Property | Predicted Value | Method | Significance |

| LogP | ~1.1 - 1.5 | ALOGPS, ChemAxon | Indicates a relatively balanced hydrophilic-lipophilic character. A low positive value suggests a slight preference for the organic phase but still significant water solubility. |

| Water Solubility | High | - | The PEG2 chain significantly enhances solubility in aqueous solutions. |

| Topological Polar Surface Area (TPSA) | 69.7 Ų | - | Contributes to the molecule's ability to form hydrogen bonds and interact with polar solvents. |

Note: The predicted values are estimations generated from computational models and should be confirmed by experimental data.

Applications Driven by Hydrophilicity

The hydrophilic nature of this compound is central to its utility in several advanced applications:

-

PROTAC® Linkers: In the development of Proteolysis Targeting Chimeras (PROTACs), the linker's solubility is crucial for the overall solubility and cell permeability of the final PROTAC® molecule. A hydrophilic linker like this compound can prevent aggregation and improve the pharmacokinetic properties of the degrader.

-

Antibody-Drug Conjugates (ADCs): PEG linkers are often incorporated into ADCs to enhance their aqueous solubility, particularly when conjugating hydrophobic drug payloads. This can improve the stability and handling of the ADC and reduce the risk of aggregation.

-

Bioconjugation: The PEG spacer can increase the water solubility of modified proteins, peptides, and other biomolecules, preventing precipitation and maintaining their biological activity.

Experimental Protocols

Accurate determination of the hydrophilic properties of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for experimentally determining the LogP of a compound.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in either the aqueous or organic phase to create a stock solution of known concentration.

-

Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the other phase. The volume ratio of the two phases should be chosen to ensure that the concentration in both phases after equilibration is within the quantifiable range of the analytical method.

-

Equilibration: Tightly cap the vial and shake it vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for the partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of this compound in each phase using a validated HPLC method.

-

Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration]octanol / [Concentration]water )

Biocompatibility of PEGylated Compounds for In Vivo Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biocompatibility of Poly(ethylene glycol) (PEG) and PEGylated compounds for in vivo research. It delves into the critical aspects of immune responses, toxicity profiles, and pharmacokinetic alterations induced by PEGylation. Detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to equip researchers with the necessary knowledge for designing and interpreting in vivo studies involving PEGylated materials.

Introduction to PEGylation and Biocompatibility

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used in drug delivery and biotechnology to enhance the therapeutic efficacy of molecules. The process of covalently attaching PEG chains to proteins, peptides, nanoparticles, or small molecules is known as PEGylation. This modification can improve drug solubility, prolong circulation half-life by reducing renal clearance, and shield the conjugated molecule from enzymatic degradation and the host's immune system.[1][2] Despite these advantages, the use of PEGylated compounds is not without immunological consequences, which can range from the generation of anti-PEG antibodies to the activation of the complement system, potentially leading to hypersensitivity reactions and altered pharmacokinetic profiles.[3][4][5] Understanding and evaluating the biocompatibility of PEGylated compounds is therefore paramount for their safe and effective translation into clinical applications.

Immune Responses to PEGylated Compounds

The immune system can recognize and mount a response against PEGylated compounds, primarily through two interconnected mechanisms: the generation of anti-PEG antibodies and the activation of the complement system.

Anti-PEG Antibodies

Contrary to the long-held belief that PEG is immunologically inert, a growing body of evidence indicates that PEGylation can induce the production of anti-PEG antibodies, primarily of the IgM and IgG isotypes.[3][6] The presence of pre-existing anti-PEG antibodies in a significant portion of the human population, likely due to exposure to PEG in everyday products, further complicates the immunogenicity profile of PEGylated therapeutics.

Clinical Implications:

-

Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM, can bind to subsequently administered doses of PEGylated compounds, leading to their rapid clearance from the bloodstream by macrophages in the liver and spleen.[4] This phenomenon, known as Accelerated Blood Clearance (ABC), can significantly reduce the therapeutic efficacy of the drug.

-

Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and PEGylated drugs can trigger hypersensitivity reactions, ranging from mild allergic responses to severe anaphylaxis.[5]

-

Reduced Efficacy: Neutralizing anti-PEG antibodies can sterically hinder the interaction of the PEGylated drug with its target, leading to a loss of therapeutic activity.

Complement Activation

PEGylated compounds can activate the complement system, a crucial part of the innate immune response, through both antibody-dependent and antibody-independent mechanisms.

-

Classical Pathway: This pathway can be initiated by the binding of C1q to the Fc region of anti-PEG IgG or IgM antibodies that have formed immune complexes with the PEGylated compound.

-

Alternative and Lectin Pathways: PEG itself, particularly in the context of nanoparticles or liposomes, can directly activate the alternative and lectin pathways of the complement system, even in the absence of anti-PEG antibodies.[3] This can lead to the generation of anaphylatoxins C3a and C5a, which are potent inflammatory mediators.

Consequences of Complement Activation:

-

Complement Activation-Related Pseudoallergy (CARPA): The rapid generation of anaphylatoxins can lead to CARPA, a non-IgE-mediated hypersensitivity reaction characterized by symptoms such as flushing, dyspnea, chest pain, and changes in blood pressure.

-

Opsonization and Clearance: The deposition of complement fragments (opsonins) like C3b on the surface of PEGylated nanoparticles facilitates their recognition and clearance by phagocytic cells.

Complement Activation Assay

Principle: This assay measures the activation of the complement system by quantifying the generation of specific complement activation products (e.g., C3a, C5a, or the soluble terminal complement complex sC5b-9) in human serum upon exposure to the PEGylated compound.

Detailed Methodology:

-

Serum Preparation: Obtain fresh human serum from healthy donors.

-

Incubation: Incubate the PEGylated compound at various concentrations with the human serum for a defined period (e.g., 30-60 minutes) at 37°C. Include positive (e.g., zymosan) and negative (e.g., saline) controls.

-

Stopping the Reaction: Stop the complement activation by adding a chelating agent like EDTA.

-

Quantification of Activation Products: Use commercially available ELISA kits to quantify the levels of C3a, C5a, or sC5b-9 in the treated serum samples according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of complement activation products in the samples treated with the PEGylated compound to the negative control to determine the extent of complement activation.

In Vivo Biodistribution and Pharmacokinetics

Principle: This study tracks the distribution and clearance of the PEGylated compound in a living organism over time.

Detailed Methodology:

-

Labeling: If the compound is not directly measurable, label it with a radioactive isotope (e.g., 111In, 125I) or a fluorescent dye.

-

Animal Model: Administer the labeled PEGylated compound to a suitable animal model (e.g., mice or rats) via the intended route of administration (e.g., intravenous injection).

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

-

Quantification:

-